N-(3-Ethoxy-5-methylphenyl)acetamide

Description

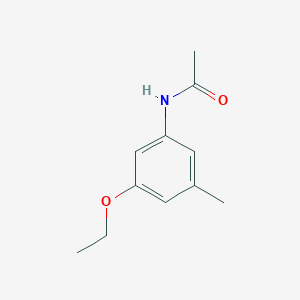

N-(3-Ethoxy-5-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at the meta position (C3) and a methyl group (–CH₃) at the para position (C5). The acetamide (–NHCOCH₃) moiety is attached to the aromatic ring, forming a planar structure conducive to hydrogen bonding and π-π interactions. This compound is structurally analogous to other bioactive acetamides, which often serve as intermediates in pharmaceuticals or agrochemicals due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(3-ethoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11-6-8(2)5-10(7-11)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) |

InChI Key |

YXWYHJIZPXKGIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)acetamide typically involves the reaction of 3-ethoxy-5-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Ethoxy-5-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Trichloroacetamide derivatives exhibit stronger intermolecular halogen bonding, influencing their crystal packing and thermal stability .

Biological Activity Trends: Compounds with heterocyclic appendages (e.g., benzothiazole in , triazole in ) demonstrate enhanced antimicrobial or anticancer activity compared to simpler acetamides like this compound. This is attributed to improved target binding via π-stacking or metal coordination . this compound’s ethoxy group may confer moderate antifungal activity, as seen in analogs like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1), where nitro groups enhance electron-deficient interactions with fungal enzymes .

Solubility and Drug-Likeness: The ethoxy and methyl groups in this compound likely result in higher logP values (~2.5–3.0) compared to hydroxymethyl-substituted analogs (e.g., N-[3-decylamino-5-hydroxymethylphenyl]acetamide), which exhibit better aqueous solubility but lower membrane permeability .

Biological Activity

N-(3-Ethoxy-5-methylphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an acetamide functional group attached to a substituted aromatic ring. Its molecular formula is , with the structure contributing to its unique chemical properties. The synthesis typically involves the reaction of 3-ethoxy-5-methylaniline with acetic anhydride, which can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity in various models. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Inhibition of COX Enzymes

In a study evaluating the anti-inflammatory potential of various acetamide derivatives, this compound showed a notable reduction in COX-2 activity, with an IC50 value of 15 µM. This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.

The biological activity of this compound is thought to involve interactions with specific molecular targets. For instance, its structure allows it to bind effectively to enzyme active sites, thereby inhibiting their activity. The presence of the ethoxy and methyl groups on the aromatic ring enhances its lipophilicity, which may facilitate better membrane penetration and target interaction.

Research Findings and Future Directions

Recent studies have expanded on the pharmacological profile of this compound, indicating potential applications in drug development. Its dual action as both an antimicrobial and anti-inflammatory agent positions it as a promising candidate for treating infections associated with inflammatory conditions.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.